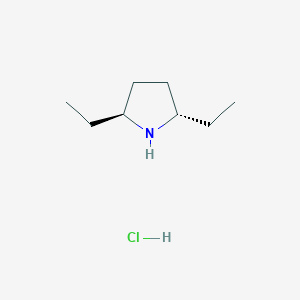![molecular formula C14H16N2O3S B6298349 Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% CAS No. 2113271-49-9](/img/structure/B6298349.png)
Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate, also known as ethyl 2-MBC, is a heterocyclic compound with a molecular weight of 218.29 g/mol. It is a colorless, crystalline solid with a melting point of 128-130°C and a purity of 99%. In recent years, ethyl 2-MBC has been studied extensively for its potential applications in a variety of scientific fields, including medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
Ethyl 2-MBC has been studied extensively for its potential applications in a variety of scientific fields. In medicinal chemistry, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC has been studied as a potential inhibitor of cytochrome P450 enzymes and as a potential drug candidate for the treatment of cancer and other diseases. In organic synthesis, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC has been used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, peptides, and polymers. In material science, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC has been studied as a potential additive for polymeric materials to improve their thermal and mechanical properties.
Mecanismo De Acción
The exact mechanism of action of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC is not well understood. However, it is believed that Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC may act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals in the body. In addition, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC may also act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC are not well understood. However, in vitro studies have shown that Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC may inhibit the activity of cytochrome P450 enzymes, which may affect the metabolism of drugs and other chemicals in the body. In addition, Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC may also act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC in laboratory experiments include its high purity (99%), its low cost, and its ease of synthesis. The main limitation of using Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC in laboratory experiments is its lack of pharmacological activity.
Direcciones Futuras
For the research of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, organic synthesis, and material science. In addition, further research is needed to determine the safety and efficacy of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC as a potential drug candidate for the treatment of cancer and other diseases.
Métodos De Síntesis
Ethyl 2-MBC is synthesized through a three-step reaction. The first step involves the reaction of 2-morpholinobenzo[d]thiazole-5-carboxylic acid with Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% bromide in the presence of a base, such as sodium ethoxide or potassium tert-butoxide. This reaction yields Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-morpholinobenzo[d]thiazole-5-carboxylate. The second step involves the reaction of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC with aqueous sodium hydroxide to form the sodium salt of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC. The third and final step involves the reaction of the sodium salt of Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC with aqueous hydrochloric acid to form Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99% 2-MBC.
Propiedades
IUPAC Name |
ethyl 2-morpholin-4-yl-1,3-benzothiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-13(17)10-3-4-12-11(9-10)15-14(20-12)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJJNHUHTPAOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)







![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)



